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Compound of Interest

Compound Name:
Oxacyclohexadec-12-en-2-one,

(12E)-

Cat. No.: B047354 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the toxicological profiles of Habanolide and other commonly used

synthetic musks, including the polycyclic musks Galaxolide and Tonalide, and the macrocyclic

musk Ambrettolide. The information is supported by experimental data from studies conducted

following internationally recognized protocols.

This document summarizes key toxicity endpoints, including acute toxicity, skin sensitization,

genotoxicity, reproductive and developmental toxicity, and ecotoxicity. Detailed methodologies

for the cited experimental assays are also provided to ensure a comprehensive understanding

of the data presented.

Quantitative Toxicity Data Summary
The following table provides a comparative overview of the quantitative toxicity data for

Habanolide and other selected synthetic musks.
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Toxicity
Endpoint

Habanolide®
Galaxolide®
(HHCB)

Tonalide®
(AHTN)

Ambrettolide

Acute Oral

Toxicity (LD50)

> 2000 mg/kg bw

(rat)

> 4640 mg/kg bw

(rat)

570 - 1377

mg/kg bw (rat)[1]

> 2000 mg/kg bw

(rat)

Acute Dermal

Toxicity (LD50)

> 2000 mg/kg bw

(rat)

> 3250 mg/kg bw

(rabbit)

> 5000 mg/kg bw

(rabbit)[1]

> 2000 mg/kg bw

(rat)

Skin

Sensitization

Non-sensitizer

(Human)[2]

Low sensitization

potential

Weak sensitizer

(Guinea Pig)[1]
Non-sensitizing

Genotoxicity

(Ames Test)
Non-mutagenic Negative[3]

Not genotoxic[1]

[4]

Not expected to

be genotoxic

Reproductive/De

velopmental

Toxicity (NOAEL)

~150 mg/kg

bw/day (rodent,

systemic)[5]

20 mg/kg/day

(rat,

reproductive)[6]

15 mg/kg bw/day

(rat, maternal

toxicity)[1]

No data available

Aquatic Toxicity

(Fish 96h LC50)

> 0.11 mg/L

(Danio rerio)
0.452 mg/L (21d) -

Data not

available

Aquatic Toxicity

(Daphnia 48h

EC50)

> 0.17 mg/L

(Daphnia magna)
- -

Data not

available

Aquatic Toxicity

(Algae 72h

EC50)

0.4 mg/L

(Desmodesmus

subspicatus)

- -
Data not

available

Experimental Protocols
The toxicity data presented in this guide are primarily based on studies conducted in

accordance with the Organisation for Economic Co-operation and Development (OECD)

Guidelines for the Testing of Chemicals. These standardized protocols are internationally

accepted for assessing the safety of chemicals.

Acute Oral Toxicity (based on OECD Guideline 423)
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The acute toxic class method is used to determine the acute oral toxicity of a substance. The

test substance is administered orally to a group of fasted animals at one of the defined dose

levels. The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

The classification of the substance is based on the number of animals that die at a particular

dose level.

Acute Dermal Toxicity (based on OECD Guideline 402)
This test assesses the potential adverse effects of a substance from a single dermal exposure.

The test substance is applied to a small area of the shaved skin of animals. The animals are

observed for signs of toxicity for 14 days. The endpoint is the LD50, the statistically estimated

dose that would be lethal to 50% of the animals.

Skin Sensitization (based on OECD Guideline 406 -
Guinea Pig Maximization Test)
The Guinea Pig Maximization Test (GPMT) is designed to assess the potential of a substance

to cause skin sensitization. The test involves an induction phase where the test substance is

administered to the animals both intradermally and topically. This is followed by a challenge

phase where the substance is applied topically to a different site. The degree of skin reaction at

the challenge site is evaluated to determine the sensitization potential.

Genotoxicity - Bacterial Reverse Mutation Test (based
on OECD Guideline 471)
The Ames test uses strains of Salmonella typhimurium and Escherichia coli to detect point

mutations, which are alterations of one or a few base pairs in the DNA. The bacteria are

exposed to the test substance with and without a metabolic activation system (S9 mix). The

mutagenic potential is assessed by counting the number of revertant colonies.

Developmental Toxicity Study (based on OECD
Guideline 414)
This study is designed to provide information on the potential effects of a substance on

embryonic and fetal development. The test substance is administered to pregnant animals

during the period of organogenesis. The dams are observed for clinical signs of toxicity, and the
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fetuses are examined for any external, visceral, and skeletal abnormalities. The No-Observed-

Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined.

Aquatic Toxicity
Fish, Acute Toxicity Test (based on OECD Guideline 203): Fish are exposed to the test

substance for 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is

determined.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202): Daphnids are

exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of

the daphnids (EC50) is determined.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201):

The effect of the test substance on the growth of algae is determined over 72 hours. The

EC50 for growth inhibition is calculated.

Experimental Workflow for Toxicity Assessment
The following diagram illustrates a general workflow for the toxicological assessment of a

synthetic musk.
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General workflow for toxicity assessment of synthetic musks.
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Comparative Analysis
Based on the available data, Habanolide exhibits a favorable toxicological profile compared to

the polycyclic musks, Galaxolide and Tonalide.

Human Health: Habanolide demonstrates low acute toxicity via both oral and dermal routes,

with LD50 values greater than 2000 mg/kg bw. It is also considered a non-sensitizer in humans

and is non-mutagenic in the Ames test.[2] Its systemic NOAEL is approximately 150 mg/kg

bw/day in rodents, indicating a low potential for systemic toxicity upon repeated exposure.[5] In

contrast, Tonalide has a higher acute oral toxicity (LD50 between 570 - 1377 mg/kg bw) and is

considered a weak skin sensitizer.[1] While Galaxolide shows low acute toxicity, concerns have

been raised about its potential for reproductive toxicity.[7] Ambrettolide is also characterized by

its low toxicity profile.

Environmental Fate and Ecotoxicity: Habanolide is classified as very toxic to aquatic life with

long-lasting effects, a common characteristic for many fragrance ingredients due to their

lipophilicity. However, its acute toxicity values for fish, daphnia, and algae are in the range of

>0.11 to 0.4 mg/L. Galaxolide and Tonalide are also known to be persistent in the environment

and toxic to aquatic organisms. The polycyclic musks, in particular, have been subject to

scrutiny due to their bioaccumulation potential and detection in various environmental

compartments and human tissues. Macrocyclic musks like Habanolide and Ambrettolide are

generally considered to be more readily biodegradable.

Conclusion
In summary, the macrocyclic musk Habanolide presents a comparatively lower human health

hazard profile than the polycyclic musks Galaxolide and Tonalide, particularly concerning acute

toxicity and skin sensitization. While all these synthetic musks warrant careful handling and

environmental assessment due to their aquatic toxicity, the data suggests that Habanolide

offers a more favorable toxicological profile for use in consumer and industrial applications

where human and environmental safety are paramount. Further research into the chronic and

reproductive toxicity of all synthetic musks is ongoing and will continue to inform their risk

assessments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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